3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with the molecular formula C9H6Cl2N2O. It is part of the pyrido[1,2-a]pyrimidin-4-one family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3,5-dichloropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include derivatives with various substituents replacing the chlorine atoms.
Oxidation: Oxidized products may include hydroxylated or ketone derivatives.
Reduction: Reduced products may include amine or alcohol derivatives.
Scientific Research Applications
3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Research: Used as a probe to study various biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of two chlorine atoms at positions 3 and 7, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3,7-dichloro-2-methylpyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-5-8(11)9(14)13-4-6(10)2-3-7(13)12-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEOJYIJFXRGBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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